Home > Products > Screening Compounds P126555 > N-Desmethyl O-Methyl Clobazam
N-Desmethyl O-Methyl Clobazam - 2009208-96-0

N-Desmethyl O-Methyl Clobazam

Catalog Number: EVT-13565766
CAS Number: 2009208-96-0
Molecular Formula: C16H15ClN2O3
Molecular Weight: 318.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Desmethyl O-Methyl Clobazam, also known as N-desmethylclobazam, is a significant metabolite of clobazam, a medication primarily used for managing seizures associated with Lennox-Gastaut syndrome and other epilepsy forms. Clobazam belongs to the benzodiazepine class, specifically the 1,5-benzodiazepines, which differ chemically from the more common 1,4-benzodiazepines. This compound is notable for its pharmacological properties, particularly its selective action on GABA_A receptor subtypes, which are critical in regulating neuronal excitability.

Source

N-Desmethyl O-Methyl Clobazam is produced in the human body through the metabolism of clobazam. The primary metabolic pathways involve N-demethylation and hydroxylation, primarily catalyzed by cytochrome P450 enzymes such as CYP3A4 and CYP2C19. This metabolite has been shown to circulate at significantly higher concentrations than its parent compound, leading to its recognition as an active therapeutic agent in its own right.

Classification

N-Desmethyl O-Methyl Clobazam is classified as a small molecule drug and falls under the category of psychoactive substances due to its effects on the central nervous system. It is recognized for its role as a positive allosteric modulator of GABA_A receptors, particularly favoring α2 subunits over α1 subunits, which contributes to its reduced sedative effects compared to other benzodiazepines.

Synthesis Analysis

Methods

The synthesis of N-desmethyl O-methyl Clobazam typically follows the metabolic pathways of clobazam. The primary method involves the N-demethylation process where the methyl group attached to the nitrogen atom is removed. This reaction is facilitated by liver enzymes, predominantly CYP3A4.

Technical Details

The synthesis can be summarized in the following steps:

  1. Administration of Clobazam: When clobazam is administered, it undergoes metabolic conversion in the liver.
  2. Enzymatic Reaction: The N-demethylation reaction is catalyzed by cytochrome P450 enzymes.
  3. Formation of N-Desmethyl O-Methyl Clobazam: The removal of the methyl group leads to the formation of N-desmethylclobazam.

The purity and yield of synthesized N-desmethyl O-methyl Clobazam can vary based on the specific conditions and methods employed during synthesis.

Molecular Structure Analysis

Structure

N-Desmethyl O-Methyl Clobazam has a complex molecular structure characterized by a benzodiazepine backbone. Its chemical formula is C15H11ClN2O2C_{15}H_{11}ClN_{2}O_{2}, with a molecular weight averaging approximately 286.713 g/mol.

Data

  • IUPAC Name: 8-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2,4-dione
  • SMILES Notation: OC1=NC2=C(C=C(Cl)C=C2)N(C2=CC=CC=C2)C(=O)C1
  • InChI Key: RRTVVRIFVKKTJK-UHFFFAOYSA-N

The structure features a chloro substituent and multiple rings that contribute to its pharmacological activity.

Chemical Reactions Analysis

Reactions

N-Desmethyl O-Methyl Clobazam participates in various chemical reactions primarily related to its metabolic pathways. Its formation from clobazam involves:

  1. N-Demethylation: The primary reaction where a methyl group is removed from nitrogen.
  2. Hydroxylation: Further metabolic modifications can occur through hydroxylation processes.

Details regarding specific reaction mechanisms are often studied using chromatographic techniques to analyze metabolites in biological samples.

Mechanism of Action

Process

N-Desmethyl O-Methyl Clobazam functions primarily as a positive allosteric modulator at GABA_A receptors. It exhibits a preference for α2 subunit-containing receptors over α1 subunit-containing receptors. This selectivity contributes to its therapeutic effects while minimizing sedative side effects typically associated with other benzodiazepines.

Data

Research indicates that at therapeutic doses, N-desmethylclobazam achieves plasma concentrations that are three to five times higher than those of clobazam itself. Its relative potency has been estimated to range from one-fifth to equal potency compared to clobazam concerning GABA_A receptor modulation.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Water solubility is approximately 0.0387 mg/mL.
  • LogP: The octanol-water partition coefficient (logP) is around 2.44.
  • Polar Surface Area: 49.41 Ų

Chemical Properties

  • pKa Values: Strongest acidic pKa is 5.8; strongest basic pKa is -7.1.
  • Hydrogen Bond Donors/Acceptors: One hydrogen bond donor and two acceptors.

These properties influence its bioavailability and pharmacokinetics.

Applications

Scientific Uses

N-Desmethyl O-Methyl Clobazam has significant potential in scientific research and clinical applications:

  1. Neuropathic Pain Management: Its selectivity for α2 GABA_A receptors suggests potential efficacy in treating neuropathic pain without sedation.
  2. Epilepsy Treatment: As an active metabolite of clobazam, it could be explored further in managing treatment-resistant epilepsy cases.
  3. Pharmacological Studies: Its unique profile makes it suitable for studies investigating GABA_A receptor modulation and related neurological conditions.
Introduction to NDMC as a Pharmacologically Active Metabolite

N-Desmethyl O-Methyl Clobazam (NDMC), chemically designated as Methyl 3-((4-chloro-2-(phenylamino)phenyl)amino)-3-oxopropanoate (CAS: 2009208-96-0; Molecular Formula: C₁₆H₁₅ClN₂O₃; Molecular Weight: 318.8 g/mol), is a primary metabolite of the 1,5-benzodiazepine clobazam [3] [6]. Unlike conventional 1,4-benzodiazepines (e.g., diazepam), clobazam’s 1,5-diazepine ring configuration facilitates unique metabolic pathways, with NDMC formation representing a critical bioactivation step [4] [7]. This metabolite accounts for ~82% of urinary excretion products and achieves plasma concentrations 3–5 times higher than the parent compound after repeated dosing, underpinning its pharmacological dominance [7]. Its synthesis involves hepatic N-demethylation mediated primarily by cytochrome P450 enzymes (CYP3A4, CYP2C19), followed by esterification [3] [7].

Role of NDMC in the Context of Clobazam Pharmacodynamics

NDMC exerts its effects through selective positive allosteric modulation of γ-aminobutyric acid type A (GABAₐ) receptors. Key mechanistic insights include:

  • Subtype-Selective GABAₐ Receptor Binding: NDMC exhibits a pronounced binding preference for α₂-GABAₐ receptors (mediating anxiolytic and anticonvulsant effects) over α₁-subunits (linked to sedation). In vitro studies demonstrate NDMC’s α₂/α₁ binding affinity ratio of 5:1, surpassing clobazam (2:1) and diazepam (1:1) [1] [5]. This selectivity translates to enhanced therapeutic windows in preclinical models, where NDMC alleviates neuropathic pain at doses 10-fold lower than those inducing motor sedation [1].
  • Receptor Binding Kinetics: Competitive radioligand assays using [³H]flunitrazepam show NDMC’s half-maximal inhibitory concentration (IC₅₀) of 98 nM for α₂β₃γ₂ receptors versus 510 nM for α₁β₂γ₂ receptors, confirming subunit specificity [5]. Electrophysiological analyses further reveal potentiation of GABA-activated chloride influx at α₂-containing receptors, hyperpolarizing neurons and reducing excitability [1] [4].
  • Functional Synergy with Clobazam: While clobazam acts as a partial agonist at GABAₐ receptors, NDMC enhances the potency and duration of GABAergic inhibition. In rodent models of epilepsy, NDMC contributes >70% of clobazam’s net anticonvulsant activity [1] [5].

Table 1: Comparative GABAₐ Receptor Binding Affinities

Compoundα₁-Subunit IC₅₀ (nM)α₂-Subunit IC₅₀ (nM)α₂/α₁ Selectivity Ratio
NDMC510985.2
Clobazam2201102.0
Diazepam20201.0

Data derived from recombinant receptor assays [1] [5].

Historical Development and Recognition of NDMC’s Distinct Activity

The recognition of NDMC evolved through key milestones:

  • Early Development (1960s–1980s): Clobazam was first synthesized in 1966 as a "second-generation" benzodiazepine aiming to reduce sedation [4] [7]. Initial studies attributed its efficacy solely to the parent molecule, with NDMC considered an inactive metabolite. By the 1980s, pharmacokinetic analyses in epilepsy patients revealed correlations between NDMC plasma levels and clinical effects, prompting re-evaluation of its role [7].
  • Mechanistic Clarification (1990s–2010s): Advances in molecular pharmacology identified NDMC’s affinity for α₂-GABAₐ receptors using transfected HEK293 cells (1996) [4] [5]. In 2011, FDA approval of clobazam for Lennox-Gastaut syndrome formalized NDMC’s status as an active metabolite, with prescribing guidelines acknowledging its accumulation [7].
  • Therapeutic Repositioning (2016–Present): A landmark 2016 study demonstrated NDMC’s efficacy in neuropathic pain models via α₂-selective modulation, independent of clobazam [1]. This repositioned NDMC as a candidate for proof-of-concept studies in chronic pain, leveraging its established human safety profile from epilepsy use [1].

Table 2: Key Milestones in NDMC Research

YearEventSignificance
1966Clobazam first synthesizedFoundation for NDMC discovery [4]
1983Detection of NDMC as a major human metaboliteInitial pharmacokinetic characterization [7]
1996Electrophysiological confirmation of NDMC’s GABAergic activityMechanistic validation [4]
2011FDA approval of clobazam (Onfi®) for Lennox-Gastaut syndromeRegulatory recognition of NDMC’s contributions [7]
2016Preclinical proof of NDMC’s α₂-selectivity in neuropathic painTherapeutic expansion beyond epilepsy [1]

Properties

CAS Number

2009208-96-0

Product Name

N-Desmethyl O-Methyl Clobazam

IUPAC Name

methyl 3-(2-anilino-4-chloroanilino)-3-oxopropanoate

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

InChI

InChI=1S/C16H15ClN2O3/c1-22-16(21)10-15(20)19-13-8-7-11(17)9-14(13)18-12-5-3-2-4-6-12/h2-9,18H,10H2,1H3,(H,19,20)

InChI Key

UODYCFVUCMOZER-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)NC1=C(C=C(C=C1)Cl)NC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.